

Physicochemical and Thermodynamic Properties of Butyl Isobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl isobutyrate*

Cat. No.: B1265439

[Get Quote](#)

Butyl isobutyrate is a colorless liquid with a characteristic fruity odor, often described as being similar to apple or banana.^{[1][2]} It is an ester of isobutyric acid and n-butanol.^[3] The following tables summarize the key physical and thermodynamic properties of **butyl isobutyrate** based on available experimental data. It is important to distinguish between **n-butyl isobutyrate** (CAS 97-87-0) and its isomer **isobutyl isobutyrate** (CAS 97-85-8), as their properties can differ. The data presented here pertains to **n-butyl isobutyrate** unless otherwise specified.

Table 1: General and Physical Properties of n-**Butyl Isobutyrate**

Property	Value	Conditions	Source(s)
Molecular Formula	C ₈ H ₁₆ O ₂	-	[4]
Molecular Weight	144.21 g/mol	-	
Boiling Point	155-156 °C	at 760 mmHg	[2]
156.00 to 158.00 °C	at 760.00 mmHg	[5]	
Melting Point	-88.07 °C	(estimate)	[2]
Density	0.862 g/mL	at 25 °C	[2]
0.86200 to 0.86500 g/mL	at 20.00 °C	[3]	
0.8721 g/cm ³	at 20 °C	[1]	
Refractive Index (n _D)	1.401	at 20 °C	[2]
1.40100 to 1.40400	at 20.00 °C	[3]	
Flash Point	114.00 °F (45.56 °C)	TCC	[3]
110 °F (43.3 °C)	-	[1] [2]	
43 °C	closed cup		
Vapor Density	4.9	(Air = 1)	[3]
Solubility	Miscible in alcohol, ether, most fixed oils. Insoluble in glycerin, propylene glycol, water.	-	[1] [5]
356.7 mg/L	in water at 25 °C (estimate)	[3]	
Viscosity (Dynamic)	0.85 mPa·s	at 25 °C (for isobutyl isobutyrate)	[6]

Table 2: Vapor Pressure of n-Butyl Isobutyrate

Vapor Pressure	Temperature	Source(s)
2.906 mmHg (estimated)	25.00 °C	[3]
4.33 mmHg	25 °C (for isobutyl isobutyrate)	[7]
1 mmHg	39.9 °C (for isobutyl isobutyrate)	
10 mmHg	38 °C (for isobutyl isobutyrate)	[7]

Table 3: Estimated Thermodynamic Properties of n-**Butyl Isobutyrate**

Property	Value	Method	Source(s)
Standard Enthalpy of Formation (Liquid)	-594.07 kJ/mol	QSPR Model	[8]
Enthalpy of Vaporization (ΔH_{vap})	51.7 ± 1.6 kJ/mol	Correlation GC (for isoamyl isobutyrate)	[9]
LogP (Octanol/Water Partition Coefficient)	2.667 (estimated)	-	[3]

Note: Experimental data for several key thermodynamic properties like enthalpy of vaporization, heat capacity, and Gibbs free energy for n-**butyl isobutyrate** are not readily available in the surveyed literature. The values provided are estimations or for closely related isomers and should be used with caution.

Experimental Protocols for Property Determination

The determination of the thermodynamic properties of a substance like **butyl isobutyrate** involves several established experimental techniques. Below are detailed methodologies for key experiments.

Synthesis via Fischer Esterification

The primary method for synthesizing **butyl isobutyrate** is the Fischer esterification of isobutyric acid with n-butanol, using a strong acid catalyst.[2][10]

- Reactants and Catalyst: Isobutyric acid, n-butanol (often in excess to drive the equilibrium), and a catalytic amount of a strong acid like concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid.[11][12]
- Procedure:
 - The carboxylic acid, alcohol, and acid catalyst are combined in a round-bottom flask equipped with a reflux condenser.
 - The mixture is heated to reflux for a specified period, typically ranging from 45 minutes to several hours, to allow the reaction to reach equilibrium.
 - To improve the yield, one of the products, water, can be removed as it forms using a Dean-Stark apparatus. This shifts the equilibrium toward the formation of the ester according to Le Châtelier's principle.
 - After cooling, the reaction mixture is transferred to a separatory funnel and washed successively with water (to remove excess alcohol and acid), a dilute sodium bicarbonate solution (to neutralize the remaining acid catalyst), and brine (to reduce the solubility of the ester in the aqueous layer).
 - The organic layer containing the crude ester is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
 - The final product is purified by distillation to separate the **butyl isobutyrate** from any remaining starting materials and byproducts.

Density Measurement using a Pycnometer

A pycnometer, or specific gravity bottle, is used for the precise determination of a liquid's density.[1]

- Apparatus: A glass flask of a known volume with a close-fitting stopper that has a capillary hole (the pycnometer), and an analytical balance.[1]
- Procedure:
 - The empty, clean, and dry pycnometer is weighed accurately (M_1).[4]

- The pycnometer is filled with the sample liquid (**butyl isobutyrate**), ensuring no air bubbles are trapped.[1][4]
- The stopper is inserted, forcing excess liquid out through the capillary. The exterior of the pycnometer is carefully dried.[4]
- The filled pycnometer is placed in a thermostatic bath to bring it to the desired temperature (e.g., 20°C or 25°C).[4]
- The filled pycnometer is weighed again (M_2).[4]
- The density (ρ) is calculated using the formula: $\rho = (M_2 - M_1) / V$, where V is the calibrated volume of the pycnometer. The volume is typically determined beforehand by performing the same procedure with a reference liquid of known density, such as distilled water.[4]

Refractive Index Measurement with an Abbe Refractometer

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[3]

- Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp).[2]
- Procedure:
 - The instrument is calibrated using a standard of known refractive index, often distilled water.[13]
 - The prisms of the refractometer are cleaned and dried. A few drops of the sample liquid are placed on the surface of the measuring prism.[2]
 - The prisms are closed and locked. The sample is allowed to equilibrate to the temperature of the circulating water bath (e.g., 20°C).[2]
 - Looking through the eyepiece, the user adjusts the instrument until the boundary between the light and dark regions is sharp and centered on the crosshairs.

- The refractive index is read directly from the instrument's scale.

Vapor Pressure Measurement via Ebulliometry

An ebulliometer is used to measure the boiling point of a liquid at a controlled pressure, from which vapor pressure data can be derived.[14]

- Apparatus: An ebulliometer, a heating source, a temperature measurement device (e.g., a platinum resistance thermometer), and a pressure control and measurement system.[14][15]
- Procedure:
 - The liquid sample is placed in the ebulliometer.[16]
 - The system pressure is set and maintained at a specific value using a pressure controller. [14]
 - The liquid is heated to its boiling point under the set pressure. The apparatus is designed to ensure that the vapor and liquid are in equilibrium.[16]
 - The equilibrium temperature (boiling point) is precisely measured.[14]
 - This process is repeated at various pressures to generate a vapor pressure versus temperature curve for the substance.[14]

Viscosity Determination with an Ostwald Viscometer

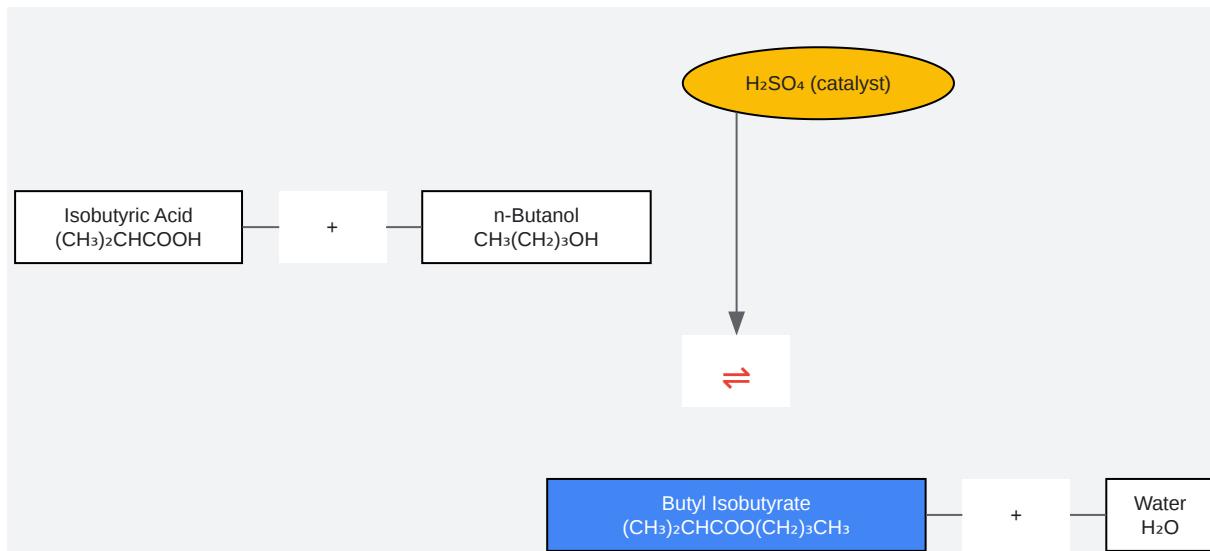
The Ostwald viscometer, a type of capillary viscometer, is used to measure the viscosity of a liquid by comparing its flow time to that of a reference liquid.[5]

- Apparatus: An Ostwald viscometer, a temperature-controlled water bath, and a stopwatch.
- Procedure:
 - The viscometer is cleaned, dried, and mounted vertically in a constant temperature bath.
 - A precise volume of the sample liquid is introduced into the larger bulb of the viscometer.

- The liquid is drawn up by suction into the other arm of the U-tube, above the upper calibration mark.
- The suction is released, and the time (t_1) it takes for the liquid meniscus to fall from the upper mark to the lower mark is measured with a stopwatch.
- The procedure is repeated with a reference liquid of known viscosity (η_2) and density (ρ_2), such as water, to measure its flow time (t_2).
- The density of the sample liquid (ρ_1) must also be determined (e.g., with a pycnometer).
- The viscosity of the sample (η_1) is calculated using the equation: $\eta_1/\eta_2 = (\rho_1 t_1)/(\rho_2 t_2)$.

Property Estimation Methods: The Joback Method

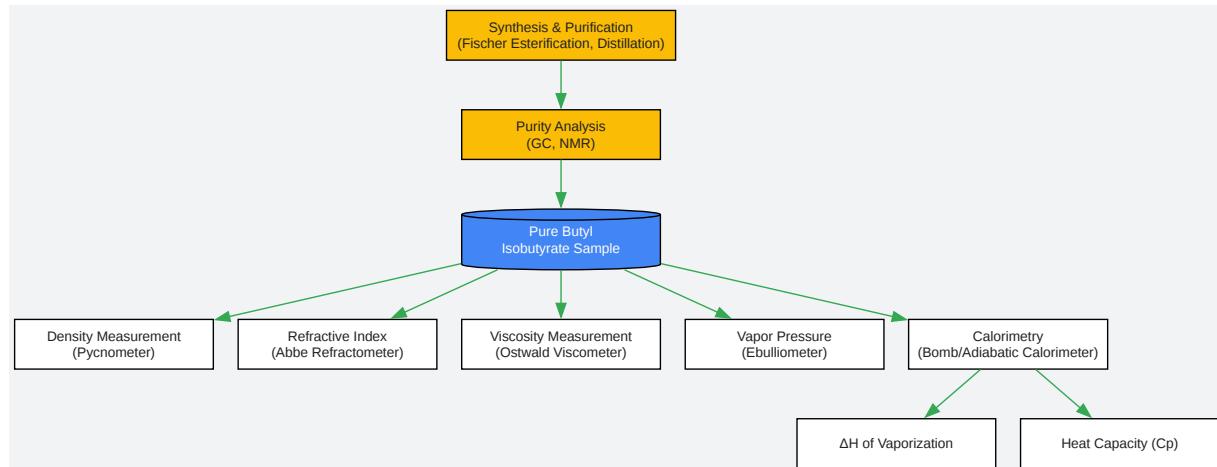
When experimental data is unavailable, group contribution methods like the Joback method can be used to estimate thermodynamic properties from the molecular structure alone.^[5] This method is an extension of the Lydersen method and assumes that properties are the sum of contributions from the individual functional groups within the molecule.^[5]


The method involves:

- Decomposition: The molecule (**butyl isobutyrate**) is broken down into its constituent functional groups.
- Contribution Summation: The contributions of each group to a specific property are summed.
- Calculation: The summed contributions are used in simple equations to predict properties like critical temperature, critical pressure, critical volume, normal boiling point, and heat of formation.^[5]

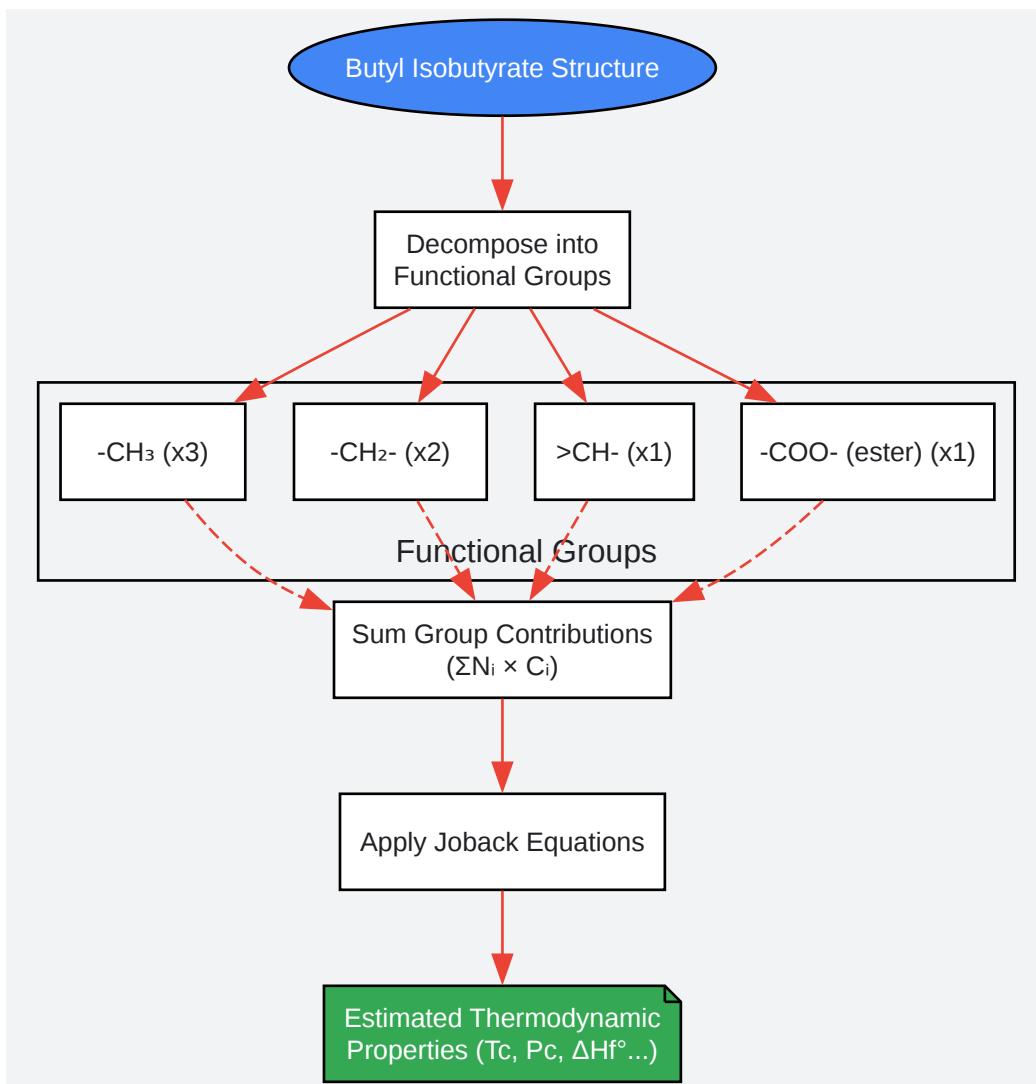
While powerful for providing estimates, the Joback method has limitations. It neglects interactions between functional groups and may have reduced accuracy for complex molecules.^[5]

Mandatory Visualizations


Synthesis of Butyl Isobutyrate

[Click to download full resolution via product page](#)

Caption: Fischer esterification of isobutyric acid and n-butanol.


Experimental Workflow for Property Determination

[Click to download full resolution via product page](#)

Caption: General workflow for experimental property determination.

Joback Group Contribution Method Logic

[Click to download full resolution via product page](#)

Caption: Logic of the Joback group contribution method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Butyl isobutyrate CAS#: 97-87-0 [m.chemicalbook.com]

- 3. butyl isobutyrate, 97-87-0 [thegoodsentscompany.com]
- 4. CAS 97-87-0: Butyl isobutyrate | CymitQuimica [cymitquimica.com]
- 5. Butyl isobutyrate | C8H16O2 | CID 7353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. univarsolutions.com [univarsolutions.com]
- 7. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alameda.edu [alameda.edu]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Heat of Fusion and Vaporization [gchem.cm.utexas.edu]
- 12. osha.gov [osha.gov]
- 13. scielo.br [scielo.br]
- 14. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Gibbs Free Energy [chemed.chem.purdue.edu]
- To cite this document: BenchChem. [Physicochemical and Thermodynamic Properties of Butyl Isobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265439#butyl-isobutyrate-thermodynamic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com